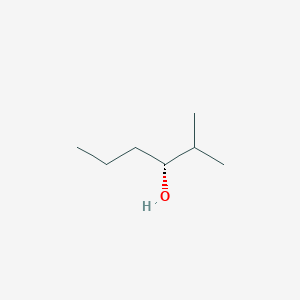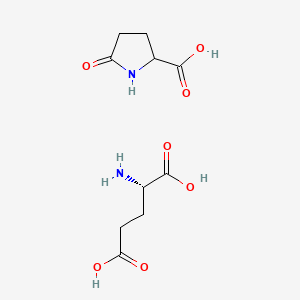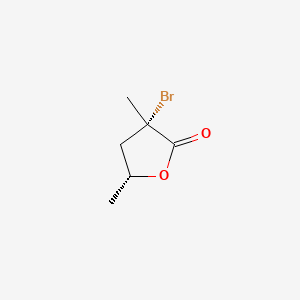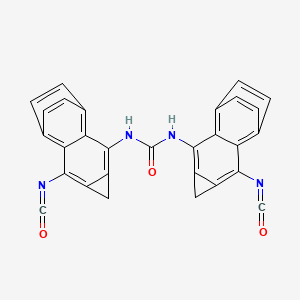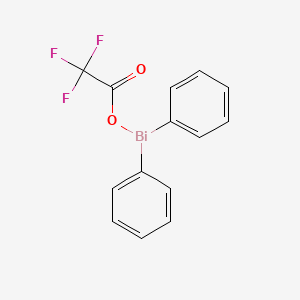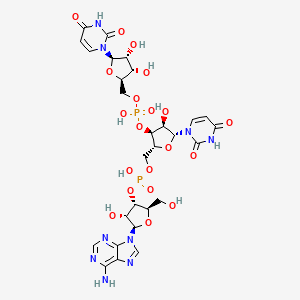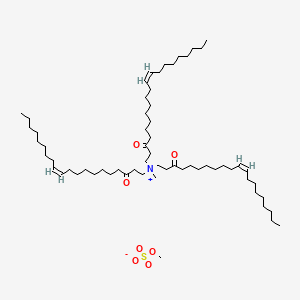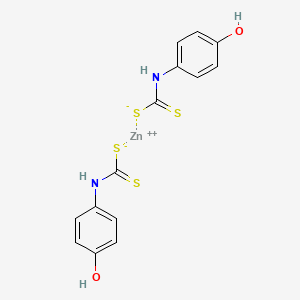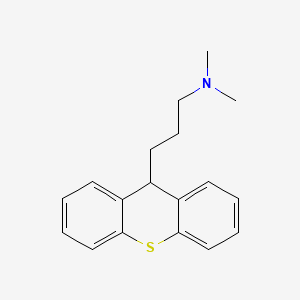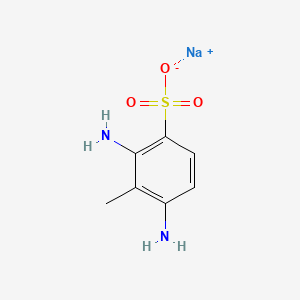
Sodium 2,6-diaminotoluene-3-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,6-diaminotoluene-3-sulphonate is a chemical compound with the molecular formula C7H9N2O3S.Na. It is also known as benzenesulfonic acid, 2,4-diamino-3-methyl-, sodium salt. This compound is characterized by its sulfonate group attached to a benzene ring, which also contains two amino groups and a methyl group. It is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,6-diaminotoluene-3-sulphonate typically involves the catalytic ammoniation of 2,6-dichlorotoluene. This process uses dehydrated alcohol as a solvent and ammonia as the aminating agent. The reaction is carried out under the effect of a palladium complex catalyst with normal heating and stirring .
Industrial Production Methods: For industrial production, a high-purity preparation method is employed. This involves the hydrogenation of a mixture of dinitrotoluene (DNT) under the effect of a palladium-carbon catalyst. The resulting mixture is then cooled, crystallized, and subjected to vacuum drying to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,6-diaminotoluene-3-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives .
Scientific Research Applications
Sodium 2,6-diaminotoluene-3-sulphonate has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a diagnostic reagent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2,6-diaminotoluene-3-sulphonate involves its interaction with various molecular targets and pathways. The sulfonate group can participate in ionic interactions, while the amino groups can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
- Sodium 2,4-diamino-3-methylbenzenesulfonate
- Sodium 2,6-diaminotoluene-4-sulphonate
Comparison: Sodium 2,6-diaminotoluene-3-sulphonate is unique due to the specific positioning of its amino and sulfonate groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the position of the amino groups can influence the compound’s ability to participate in substitution reactions and form specific derivatives .
Properties
CAS No. |
85135-99-5 |
|---|---|
Molecular Formula |
C7H9N2NaO3S |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
sodium;2,4-diamino-3-methylbenzenesulfonate |
InChI |
InChI=1S/C7H10N2O3S.Na/c1-4-5(8)2-3-6(7(4)9)13(10,11)12;/h2-3H,8-9H2,1H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
BBGQOMSAZOPRBP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1N)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


